Ethyl 2-chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine-4-carboxylate
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Overview
Description
Ethyl 2-chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine-4-carboxylate is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by a fused pyrano-pyrimidine ring system, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-amino-4-chloropyrimidine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrano-pyrimidine ring system. The reaction conditions often include refluxing in ethanol or another suitable solvent, with reaction times varying depending on the specific reagents and conditions used .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is tailored to ensure scalability and cost-effectiveness while maintaining product purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield dihydro derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), nucleophiles (e.g., amines, thiols), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). Reaction conditions typically involve controlled temperatures and solvents such as ethanol or dimethyl sulfoxide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxo derivatives .
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a scaffold for the development of novel therapeutic agents, particularly as inhibitors of enzymes such as PARP-1, which are involved in DNA repair.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It has been investigated for its potential biological activities, including anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of ethyl 2-chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine-4-carboxylate involves its interaction with specific molecular targets. For example, as a PARP-1 inhibitor, it binds to the enzyme’s active site, preventing it from catalyzing the addition of ADP-ribose units to target proteins. This inhibition disrupts DNA repair processes, leading to cell death in cancer cells . The compound’s structural features, such as the pyrano-pyrimidine ring system, play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to ethyl 2-chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine-4-carboxylate include other pyrano-pyrimidine derivatives and related heterocyclic compounds such as:
- Pyrano[2,3-d]pyrimidine-2,4-dione derivatives
- Pyrazolo[3,4-d]pyrimidine derivatives
- Indole derivatives
Uniqueness
What sets this compound apart is its specific substitution pattern and the presence of the ethyl ester group, which can influence its reactivity and biological activity. Its unique structural features make it a versatile scaffold for the development of new compounds with diverse applications .
Properties
Molecular Formula |
C10H11ClN2O3 |
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Molecular Weight |
242.66 g/mol |
IUPAC Name |
ethyl 2-chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine-4-carboxylate |
InChI |
InChI=1S/C10H11ClN2O3/c1-2-16-9(14)8-6-5-15-4-3-7(6)12-10(11)13-8/h2-5H2,1H3 |
InChI Key |
JGBKSLMWKLXLJW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NC2=C1COCC2)Cl |
Origin of Product |
United States |
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